Lactal Hexaacetate

Overview

Description

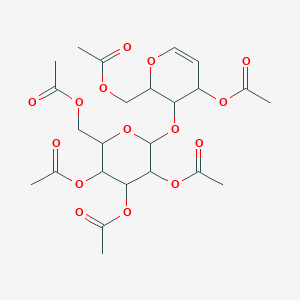

Hexa-O-acetyl-lactal is a carbohydrate derivative known for its unique structural properties and applications in various fields of research. It is a hexasaccharide derivative, where each hydroxyl group of the lactal molecule is acetylated, resulting in a compound with the molecular formula C24H32O15 . This compound is often used as an intermediate in the synthesis of more complex molecules and has significant applications in organic synthesis and biocatalysis .

Preparation Methods

Hexa-O-acetyl-lactal can be synthesized through several methods, including enzymatic and chemical routes. One common method involves the regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal using immobilized lipase from Rhizomucor miehei in a low water content tert-butanol medium . This method allows for high yield and purity of the product. Industrial production methods often involve the use of β-D-glucopyranose derivatives as starting materials, followed by acetylation reactions to achieve the desired hexa-O-acetyl-lactal structure .

Chemical Reactions Analysis

Hexa-O-acetyl-lactal undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most studied reaction is the regioselective hydrolysis catalyzed by lipases, which selectively hydrolyze specific acetyl groups . Common reagents used in these reactions include tert-butanol, acetonitrile, and various ionic liquids . The major products formed from these reactions are penta-O-acetyl-3-hydroxylactal and other partially hydrolyzed derivatives .

Scientific Research Applications

Hexa-O-acetyl-lactal has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex carbohydrates and glycosides . In biology and medicine, it serves as a substrate for studying enzymatic activity and specificity, particularly in the context of glycosylation and deacetylation processes . Additionally, it is used in the pharmaceutical industry for the synthesis of bioactive compounds and as a model compound for studying carbohydrate-protein interactions .

Mechanism of Action

The mechanism of action of hexa-O-acetyl-lactal primarily involves its interaction with enzymes that catalyze the hydrolysis of acetyl groups. The molecular targets include various lipases and esterases, which recognize the acetylated hydroxyl groups and catalyze their removal . The pathways involved in these reactions are typically enzymatic hydrolysis pathways, where the enzyme-substrate complex undergoes a series of conformational changes leading to the cleavage of acetyl groups .

Comparison with Similar Compounds

Hexa-O-acetyl-lactal can be compared with other acetylated carbohydrate derivatives such as penta-O-acetyl-lactal and tetra-O-acetyl-lactal. These compounds share similar structural features but differ in the number of acetyl groups and their specific positions on the carbohydrate backbone . Hexa-O-acetyl-lactal is unique in its complete acetylation, which provides distinct reactivity and specificity in enzymatic reactions . Other similar compounds include peracetylated lactal derivatives, which are used in similar applications but may exhibit different reactivity and solubility properties .

Biological Activity

Lactal Hexaacetate, also known as Hexa-O-acetyl-lactal, is a carbohydrate derivative with significant biological activity and potential applications in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound has the molecular formula and is characterized by the acetylation of each hydroxyl group of the lactal molecule. This structural modification enhances its stability and reactivity, making it a valuable compound in biochemical research.

This compound primarily interacts with enzymes, particularly lipases. It undergoes selective hydrolysis reactions, which are crucial for its biological activity. The compound's interaction with lipase from Rhizomucor miehei (RML) exemplifies its enzymatic behavior:

- Target Enzyme : Lipase from Rhizomucor miehei

- Mode of Action : Selective hydrolysis of ester bonds

- Biochemical Pathways : Affects pathways involving lipid metabolism and carbohydrate synthesis

Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

-

Antimicrobial Activity :

- It has been shown to inhibit the growth of various pathogens, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in food preservation and pharmaceuticals.

-

Immunomodulatory Effects :

- Research indicates that this compound may enhance immune responses by acting on specific immune cells, potentially aiding in vaccine development.

-

Prebiotic Properties :

- As a carbohydrate derivative, it can serve as a substrate for beneficial gut bacteria, promoting gut health and influencing metabolic processes.

Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications:

- Study 1 : A study demonstrated that this compound enhances the stability and activity of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism. The addition of this compound improved GLP-1's resistance to proteolytic degradation, suggesting its use in diabetes management .

- Study 2 : Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. Results indicated significant inhibition zones when tested against E. coli and Streptococcus suis, supporting its potential as a natural preservative .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDAESHZJBZWAW-AXHDHDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.